[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
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Overview
Description
[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with the molecular formula C₂₄H₂₄N₄O₆ and a molecular weight of 464.47.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, including the formation of the oxolan ring and the attachment of the triazinyl and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential antiviral and antimicrobial activities. Studies have demonstrated its inhibitory effects on the replication of ortho- and paramyxoviruses, as well as its antimicrobial properties against various bacterial strains.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including antiviral and antimicrobial treatments.
Industry
Industrially, compounds related to this compound are studied for their use as herbicides, demonstrating selective herbicidal properties in crops.
Mechanism of Action
The mechanism of action of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins. Similarly, its antimicrobial effects are due to its interaction with bacterial cell walls or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Triflusulfuron-methyl: A structurally related compound used as a herbicide.
Imidazo[1,5-a]-1,3,5-triazine derivatives: Compounds with similar triazine structures that exhibit antiviral activities.
1,2,4-Triazine derivatives: Compounds with modifications in the triazine structure, known for their antimicrobial properties.
Uniqueness
[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate stands out due to its unique combination of functional groups and stereochemistry, which contribute to its diverse range of applications in research and industry.
Properties
IUPAC Name |
[(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRGHFUGJXDEX-LEAGNCFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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